molecular formula C7H9Cl2FN2 B14036024 (R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hcl

(R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hcl

Cat. No.: B14036024
M. Wt: 211.06 g/mol
InChI Key: GFTKPZSXCLYPIL-PGMHMLKASA-N
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Description

®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-fluoropyridine and ®-1-ethanamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: It may be used in studies involving enzyme inhibition or receptor binding.

Medicine

    Drug Development:

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
  • (S)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
  • 1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine

Uniqueness

®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.06 g/mol

IUPAC Name

(1R)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1

InChI Key

GFTKPZSXCLYPIL-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Cl)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)N.Cl

Origin of Product

United States

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